molecular formula C19H17IN2OS B4950100 4-(3-iodophenyl)-8-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione

4-(3-iodophenyl)-8-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione

Cat. No.: B4950100
M. Wt: 448.3 g/mol
InChI Key: GXBSTYNAMAZHFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(3-iodophenyl)-8-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione” is a derivative of quinazoline-2,4-diones . Quinazoline-2,4-diones are found in bioactive compounds and commercial drugs, and exhibit important biological activities . They are associated with a wide range of biological properties, including analgesic, anti-inflammatory, anticancer, and antimicrobial activities .


Synthesis Analysis

Quinazoline-2,4-diones can be synthesized under atmospheric pressure in high yields from the reaction of CO2 with 2-aminobenzonitriles in the presence of [Bmim]Ac, which acts as a dual solvent–catalyst . Another common approach involves amidation of 2-aminobenzoic acid derivatives . Anthranilic acid derivatives are coupled with the appropriate acid chloride to generate the corresponding substituted anthranilates, which undergo cyclization by treatment with acetic anhydride under reflux to afford the benzoxazin-4-ones .


Molecular Structure Analysis

The molecular structure of quinazoline-2,4-diones and their derivatives is significant for their biological activity . The molecular docking study revealed that all active compounds displayed a different type of intermolecular interaction in the pocket site of these enzymes .


Chemical Reactions Analysis

Quinazoline-2,4-diones undergo various chemical reactions. They exhibit reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction with metal ions, Mannich reaction, cycloaddition reaction, and reactions with other reagents .


Physical and Chemical Properties Analysis

Quinazoline-2,4-diones and their derivatives have diverse physicochemical properties. Various modifications to the substitutions around the quinazoline system can significantly change their biological activity due to changes in their physicochemical properties .

Future Directions

Quinazoline-2,4-diones and their derivatives have shown potential in medicinal chemistry . Future research could focus on designing and synthesizing new derivatives or analogues to treat various diseases . Additionally, the use of CO2 conversion by IL-based catalysts for the synthesis of quinazoline-2,4-diones from CO2 and o-aminobenzonitriles is a promising area for future research .

Properties

IUPAC Name

4-(3-iodophenyl)-8-methoxy-3,4,5,6-tetrahydro-1H-benzo[h]quinazoline-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17IN2OS/c1-23-14-6-8-15-11(10-14)5-7-16-17(21-19(24)22-18(15)16)12-3-2-4-13(20)9-12/h2-4,6,8-10,17H,5,7H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXBSTYNAMAZHFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(CC2)C(NC(=S)N3)C4=CC(=CC=C4)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17IN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.